![molecular formula C13H24O3 B14287220 9,10-Dihydroxy-6,10-dimethylundec-5-en-2-one CAS No. 119181-00-9](/img/no-structure.png)
9,10-Dihydroxy-6,10-dimethylundec-5-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydroxy-6,10-dimethylundec-5-en-2-one is an organic compound with a complex structure that includes multiple functional groups
Vorbereitungsmethoden
The synthesis of 9,10-Dihydroxy-6,10-dimethylundec-5-en-2-one involves several steps. One common method includes the reaction of specific precursors under controlled conditions to achieve the desired product. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound . Industrial production methods may vary, but they generally follow similar principles, often scaling up the laboratory procedures to accommodate larger quantities.
Analyse Chemischer Reaktionen
9,10-Dihydroxy-6,10-dimethylundec-5-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific solvents, catalysts, and temperature controls to ensure the desired outcome. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
9,10-Dihydroxy-6,10-dimethylundec-5-en-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development and as a treatment for various diseases.
Wirkmechanismus
The mechanism of action of 9,10-Dihydroxy-6,10-dimethylundec-5-en-2-one involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to certain enzymes or receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
9,10-Dihydroxy-6,10-dimethylundec-5-en-2-one can be compared with other similar compounds, such as:
6,10-Dimethylundec-9-en-2-one: This compound shares a similar structure but lacks the hydroxyl groups present in this compound.
6,10-Dimethylundec-5-en-2-one: Another similar compound, differing in the position of the double bond and the presence of hydroxyl groups.
Eigenschaften
119181-00-9 | |
Molekularformel |
C13H24O3 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
9,10-dihydroxy-6,10-dimethylundec-5-en-2-one |
InChI |
InChI=1S/C13H24O3/c1-10(6-5-7-11(2)14)8-9-12(15)13(3,4)16/h6,12,15-16H,5,7-9H2,1-4H3 |
InChI-Schlüssel |
LULGAMGLRIFCJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=O)C)CCC(C(C)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.